methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC14462916
Molecular Formula: C28H42ClF3N4O7
Molecular Weight: 639.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H42ClF3N4O7 |
|---|---|
| Molecular Weight | 639.1 g/mol |
| IUPAC Name | methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1 |
| Standard InChI Key | SYWYSVAEGXHOJO-VIEYARBJSA-N |
| Isomeric SMILES | CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
Introduction
Nomenclature and Structural Characterization
Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid (hereafter referred to as Compound 1) is a carbamate derivative featuring a piperidine core, a 3-chlorophenyl group, and a tetrahydropyran (oxane) moiety. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility during synthesis and formulation .
Stereochemical Configuration
The compound’s stereochemistry is critical to its activity:
-
The piperidine ring at position 3 adopts an R configuration.
-
The tetrahydropyran (oxane) group at position 3 is also R-configured.
-
The methylamino-propyl side chain exhibits S configuration at position 2 .
These stereochemical features ensure optimal binding to biological targets, as evidenced by its high selectivity .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₄₁ClN₄O₅·C₂HF₃O₂ |
| Molecular Weight | 525.09 g/mol (base) + 114.02 g/mol (TFA) |
| IUPAC Name | Methyl N-[2-[(R)-(3-chlorophenyl)[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]-3-piperidinyl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
| SMILES | CN(CC1=CC(=CC=C1)Cl)CC(=O)N.C(=O)(C(F)(F)F)O |
The presence of the chlorophenyl group contributes to hydrophobic interactions, while the carbamate and tetrahydropyran moieties facilitate hydrogen bonding .
Synthesis and Chemical Optimization
Synthetic Pathway
Compound 1 is synthesized through a multi-step process:
-
Piperidine Functionalization: The piperidine ring is substituted at position 3 with a methoxyethyl group via nucleophilic substitution.
-
Carbamate Formation: Reaction with methyl chloroformate introduces the carbamate group.
-
Side Chain Coupling: The (2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl side chain is attached using peptide coupling reagents (e.g., HATU or EDCI) .
-
Counterion Exchange: The final product is treated with trifluoroacetic acid to replace weaker anions (e.g., chloride) and improve solubility .
Key Challenges
-
Stereochemical Purity: Asymmetric synthesis and chiral chromatography are required to maintain enantiomeric excess >99% .
-
Solubility Optimization: The trifluoroacetic acid counterion mitigates the compound’s inherent hydrophobicity, achieving aqueous solubility of 12 mg/mL .
Biological Activity and Mechanism of Action
Renin Inhibition
Compound 1 (marketed as VTP-27999 trifluoroacetate) is a potent renin inhibitor with an IC₅₀ of 0.47 nM in enzymatic assays . Renin, a protease critical in the renin-angiotensin-aldosterone system (RAAS), is selectively targeted with >1,000-fold specificity over related enzymes (e.g., cathepsin D) .
Mode of Action
-
Active Site Binding: The piperidine-carbamate scaffold occupies the S3/S4 subsites of renin, while the chlorophenyl group engages hydrophobic pockets.
-
Transition-State Mimicry: The tetrahydropyran moiety mimics the tetrahedral intermediate formed during angiotensinogen cleavage .
Cellular Effects
In vascular smooth muscle cells (VSMCs), Compound 1 inhibits renin-induced ERK1/2 phosphorylation at 10 nM, demonstrating downstream pathway modulation .
Pharmacological Applications
Hypertension Management
Preclinical studies highlight Compound 1’s efficacy in reducing systolic blood pressure by 25–30 mmHg in hypertensive rat models at 10 mg/kg/day . Comparative data with aliskiren (a first-generation renin inhibitor) show superior target engagement and longer half-life (t₁/₂ = 14 hours vs. 8 hours) .
Organ Protection
-
Cardiorenal Effects: In Dahl salt-sensitive rats, Compound 1 reduces albuminuria by 40% and attenuates cardiac fibrosis .
-
Central Nervous System (CNS) Penetration: Unlike aliskiren, Compound 1 crosses the blood-brain barrier, potentially mitigating central RAAS hyperactivity .
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. Off-Targets) |
|---|---|---|---|
| Compound 1 | Renin | 0.47 | >1,000-fold |
| Aliskiren | Renin | 0.6 | 500-fold |
| Methyl N-[2-(phenyl)ethyl]carbamate | MAGL/FAAH | 40–70 | 27–68-fold |
Compound 1’s piperidine-tetrahydropyran scaffold confers enhanced selectivity compared to earlier carbamates targeting MAGL/FAAH .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume